molecular formula C20H20N2O6S B357702 N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide CAS No. 879590-66-6

N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B357702
CAS No.: 879590-66-6
M. Wt: 416.4g/mol
InChI Key: WDRHWSXUHRLMDP-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a methoxy group at the 7th position, a methyl group at the 4th position, and an acetamide group linked to a sulfamoylphenyl moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, followed by cyclization.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Attachment of the Acetamide Group: The acetamide group can be introduced through the reaction of the chromen-2-one derivative with an acyl chloride or anhydride in the presence of a base.

    Attachment of the Sulfamoylphenyl Moiety: The final step involves the reaction of the intermediate compound with a sulfamoylphenyl derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, thereby modulating their activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:

    7-methoxy-4-methylcoumarin: This compound shares the chromen-2-one core but lacks the acetamide and sulfamoylphenyl groups.

    4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar core structure but different substituents.

    7-(carboxymethoxy)-4-methylcoumarin: This compound has a carboxymethoxy group instead of the acetamide and sulfamoylphenyl groups.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

CAS No.

879590-66-6

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C20H20N2O6S/c1-12-16-8-5-14(27-2)9-18(16)28-20(24)17(12)10-19(23)22-11-13-3-6-15(7-4-13)29(21,25)26/h3-9H,10-11H2,1-2H3,(H,22,23)(H2,21,25,26)

InChI Key

WDRHWSXUHRLMDP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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